Cas no 27166-37-6 (Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-)
Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-
- AKOS026732510
- 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5(4h)-one
- 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-ol
- EN300-1129905
- 2,7-DIMETHYL-4H,5H-PYRAZOLO[1,5-A]PYRIMIDIN-5-ONE
- SCHEMBL461719
- SCHEMBL461718
- AKOS005379413
- 2,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
- CS-0349512
- 27166-37-6
- HMS1610L12
- STK022711
- 2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-5-ol
- SCHEMBL14211736
-
- Inchi: 1S/C8H9N3O/c1-5-3-7-9-8(12)4-6(2)11(7)10-5/h3-4H,1-2H3,(H,9,12)
- InChI Key: IIRALYJEXVMXMD-UHFFFAOYSA-N
- SMILES: C12=CC(C)=NN1C(C)=CC(=O)N2
Computed Properties
- Exact Mass: 163.074561919Da
- Monoisotopic Mass: 163.074561919Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.9Ų
Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00965445-1g |
2,7-Dimethyl-4h,5h-pyrazolo[1,5-a]pyrimidin-5-one |
27166-37-6 | 95% | 1g |
¥2639.0 | 2023-01-30 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00965445-5g |
2,7-Dimethyl-4h,5h-pyrazolo[1,5-a]pyrimidin-5-one |
27166-37-6 | 95% | 5g |
¥7644.0 | 2023-01-30 |
Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-
Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- (CAS No. 27166-37-6): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- (CAS No. 27166-37-6) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
The molecular structure of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- is characterized by a fused pyrazole and pyrimidine ring system with two methyl groups attached at the 2 and 7 positions. This specific arrangement of functional groups contributes to its stability and reactivity, making it an attractive scaffold for the development of novel therapeutic agents.
Recent studies have highlighted the potential of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- in various medicinal applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways associated with inflammation, such as NF-κB and MAPK.
In addition to its anti-inflammatory properties, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- has shown promise in antiviral research. A research team from the University of California reported that this compound effectively inhibits the replication of several RNA viruses, including influenza and hepatitis C viruses. The antiviral activity is attributed to its ability to interfere with viral RNA synthesis and assembly processes.
The anticancer potential of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- has also been explored in preclinical studies. A study published in the Cancer Research journal found that this compound selectively targets cancer cells by inducing apoptosis through the activation of caspase-dependent pathways. The selective cytotoxicity observed in cancer cells suggests that it may have a favorable therapeutic index when used as an anticancer agent.
The synthetic accessibility of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- further enhances its appeal for drug development. Various synthetic routes have been reported in the literature, allowing for efficient and scalable production. One common approach involves the condensation of a suitable pyrazole derivative with a pyrimidine precursor in the presence of a base catalyst. This method provides high yields and good purity levels, making it suitable for both laboratory-scale synthesis and industrial production.
In terms of physicochemical properties, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- is a solid at room temperature with a melting point ranging from 180 to 183°C. It is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties are crucial for optimizing its formulation and delivery methods in pharmaceutical applications.
The safety profile of Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- has been evaluated through various toxicological studies. In vitro assays have shown that it exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. Animal studies have also demonstrated good tolerability and minimal side effects when administered orally or intravenously. These findings support its potential for further clinical development.
In conclusion, Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl- (CAS No. 27166-37-6) is a promising compound with a wide range of biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive candidate for the development of novel therapeutic agents targeting inflammation, viral infections, and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential.
27166-37-6 (Pyrazolo[1,5-a]pyrimidin-5(4H)-one, 2,7-dimethyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)